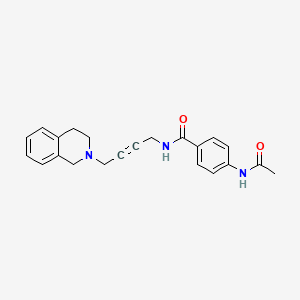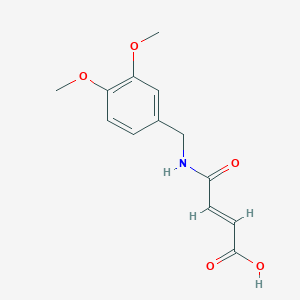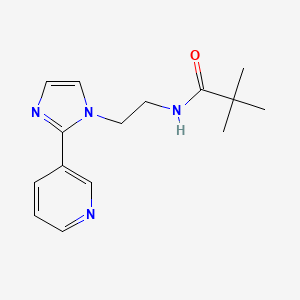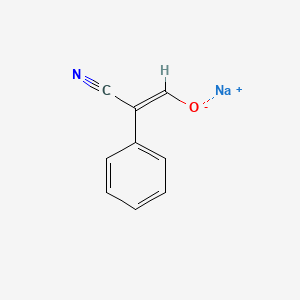![molecular formula C23H24N2O6 B2935299 1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide CAS No. 400077-78-3](/img/structure/B2935299.png)
1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a potential new oral coagulant that may be useful for the prevention of venous thromboembolism in total hip, knee replacement orthopedic surgery and stroke in treatment of patient with venous thromboembolic disorder or with atrial fibrillation .
Synthesis Analysis
The synthesis of this compound involves the optimization of the C-3 pyrazole position and replacement of the terminal P4 ring with a neutral heterocycle . A comparable approach was utilized to synthesize N- (1,3-dioxoisoindolin-2-yl)-1- (substituted-phenyl)-1 H -1,2,3-triazole-4-carboxamide .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The chemical shifts were expressed in parts per million (δ, ppm) and referenced to tetramethylsilane (TMS), (CH 3) 4 Si, which served as an internal standard .Chemical Reactions Analysis
This compound is part of a novel series of methoxyphenyl thiazole carboxamide derivatives and has been evaluated for its cyclooxygenase (COX) suppressant and cytotoxic properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Chemical Synthesis and Structure : Compounds with methoxyphenyl groups have been synthesized through various chemical reactions, providing insight into their chemical properties and structural characterization. For instance, aromatic polyamides with pendent methoxy-substituted units exhibit good solubility and thermal stability, showcasing their potential in material science applications (Chang & Liou, 2008).
Applications in Material Science
- Polymeric Materials : The solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, for example, has been studied for its potential as an antineoplastic agent, highlighting the role of methoxyphenyl derivatives in developing therapeutic agents. The structural studies of such compounds contribute to understanding their biological activity and potential applications in drug design (Banerjee et al., 2002).
Biological Activity
- Anticonvulsant Properties : Enaminones with structural features similar to the compound have shown anticonvulsant properties, suggesting the potential of methoxyphenyl derivatives in the development of new therapeutic agents (Kubicki et al., 2000).
- Antifungal and Insecticidal Activities : Pyridine derivatives exhibit a range of biological activities, including antifungal and insecticidal effects. This indicates the broad spectrum of applications for compounds with pyridine and methoxyphenyl components in agricultural and pharmaceutical fields (Bakhite et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have shown cytotoxic activity against human colon cancer cells hct-116 . This suggests that the compound may target cellular components involved in cancer cell proliferation.
Mode of Action
Similar compounds have shown to cause g2/m cell cycle arrest , suggesting a possible antitubulin mechanism. This means the compound could interfere with tubulin, a protein essential for the formation of the mitotic spindle during cell division. By disrupting this process, the compound could inhibit cancer cell proliferation.
Result of Action
The result of the compound’s action, based on similar compounds, is the inhibition of cancer cell proliferation through the induction of cell cycle arrest . This could potentially lead to the death of cancer cells and a reduction in tumor size.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-28-17-9-7-15(8-10-17)14-25-11-5-6-18(23(25)27)22(26)24-16-12-19(29-2)21(31-4)20(13-16)30-3/h5-13H,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGCSVHLZGLDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2935222.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)

![3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/no-structure.png)


![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2935235.png)

![methyl N-[(1E)-(dimethylamino)methylidene]carbamate](/img/structure/B2935238.png)
![N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2935239.png)